molecular formula C10H14N4O B1636787 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol CAS No. 832737-20-9

3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol

Cat. No. B1636787
CAS RN: 832737-20-9
M. Wt: 206.24 g/mol
InChI Key: HNSUEZTWRUXEHD-UHFFFAOYSA-N
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Description

The compound “3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol” is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine (TP), a heterocycle that has been used in various areas of drug design . The TP ring system is isoelectronic with that of purines and has been proposed as a possible surrogate of the purine ring . The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of TP derivatives has been explored in various studies . The TP heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions. For example, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Physical And Chemical Properties Analysis

The physical and chemical properties of TP derivatives can vary depending on the specific compound. For example, some compounds display fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) .

Scientific Research Applications

Synthesis and DNA Photocleavage Activity

Researchers have synthesized a series of novel 3-(Quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, demonstrating their ability to convert supercoiled DNA into an open circular form, indicating potential applications in gene therapy and molecular biology (Sharma et al., 2015).

Antibacterial Activity

Studies have reported the synthesis of various triazolopyrimidine derivatives with significant antibacterial activities against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics (Kumar et al., 2009).

Antifungal and Herbicidal Activities

Some derivatives have shown excellent fungicidal activities, suggesting their use in agricultural applications to protect crops from fungal pathogens (De-jiang, 2008).

Catalyst-Free Synthesis

A novel, environmentally friendly synthesis method for producing pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has been developed, emphasizing green chemistry principles and potential pharmaceutical applications (Karami et al., 2015).

Mechanism of Action

The mechanism of action of TP derivatives can vary depending on the specific compound and its application. For example, TP derivatives have been proposed as possible isosteric replacements for purines .

Future Directions

The TP scaffold has found numerous applications in medicinal chemistry and continues to be a subject of research . Future directions may include further exploration of the TP scaffold in drug design, the development of new synthesis methods, and the investigation of new applications in medicinal chemistry .

properties

IUPAC Name

3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-7-6-8(2)14-10(11-7)12-9(13-14)4-3-5-15/h6,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUEZTWRUXEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205949
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol

CAS RN

832737-20-9
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol

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